molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B1440288
CAS RN: 1033434-54-6
M. Wt: 225.04 g/mol
InChI Key: XZWBSUPVXGPHMC-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance that should be stored in a refrigerator .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is 1S/C8H5BrN2O/c9-7-4-10-8-6 (5-12)2-1-3-11 (7)8/h1-5H . The InChI key is XZWBSUPVXGPHMC-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

It should be stored in a refrigerator .

Scientific Research Applications

Imaging and Microscopy

The luminescent properties of these compounds also make them useful as emitters for confocal microscopy and imaging, aiding in scientific visualization techniques.

Each application field mentioned above is based on the general properties and uses of imidazo[1,2-a]pyridine derivatives as found in scientific literature . While specific research on 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde may vary, these applications provide a broad understanding of its potential uses.

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid formation of dust and aerosols .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWBSUPVXGPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673086
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

CAS RN

1033434-54-6
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 4a (yield: 35%); mp 104-106° C.; IR (KBr) 1694, 1186 cm−1; 1H NMR (400 MHz, CDCl3) δ 7.09 (t, 1H J=7 Hz), 7.74 (s, 1H), 7.86 (d, 1H, J=7 Hz), 8.32 (d, 1H, J=7 Hz), 10.66 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 96.4, 112.9, 124.2, 127.1, 128.5, 134.6, 144.2, 188.2; MS m/z 226 (M++2, 45), 224 (M+, 46), 198 (99), 196 (100), 117 (76), 90 (54), 63 (30).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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